Indoles and indazoles are prominent heterocyclic scaffolds found in various natural products and pharmaceuticals. Their structural features often contribute to a wide range of biological activities, including:
These examples highlight the potential of 3-PhTHI and its analogues for further exploration in medicinal chemistry, particularly due to their structural similarity to known bioactive compounds.
Indole and indazole derivatives have also been explored for their potential applications in material science due to their interesting properties, such as:
3-Phenyl-4,5,6,7-tetrahydro-1H-indazole is a bicyclic organic compound characterized by its indazole structure, which consists of a five-membered ring fused to a six-membered ring. The molecular formula for this compound is C13H14N2, with a molecular weight of approximately 198.269 g/mol. Its structure includes a phenyl group at the 3-position and tetrahydro configurations at the 4, 5, 6, and 7 positions of the indazole ring system. This compound is notable for its potential in medicinal chemistry due to its interactions with various biological targets and its unique structural features that differentiate it from other indazole derivatives .
These reactions are essential for the development of new derivatives with improved biological activity or selectivity .
Research indicates that 3-phenyl-4,5,6,7-tetrahydro-1H-indazole exhibits significant biological activity, particularly as a ligand for sigma receptors. Sigma-1 and sigma-2 receptors are implicated in various neurological disorders and cancer. Compounds in this class have shown potential as therapeutic agents due to their ability to modulate these receptors effectively. For instance, certain derivatives have been identified as potent and selective sigma-2 ligands with favorable drug-like properties .
Additionally, studies suggest that modifications to the phenyl group can enhance selectivity and potency against specific biological targets .
The synthesis of 3-phenyl-4,5,6,7-tetrahydro-1H-indazole typically involves:
3-Phenyl-4,5,6,7-tetrahydro-1H-indazole finds applications primarily in medicinal chemistry:
Furthermore, its unique structural properties lend it potential applications in materials science and organic electronics as well .
Interaction studies have focused on the binding affinity of 3-phenyl-4,5,6,7-tetrahydro-1H-indazole to sigma receptors. These studies typically involve radioligand binding assays that assess the displacement of known ligands at varying concentrations. Results indicate that modifications to the compound's structure significantly influence its interaction profile with sigma receptors .
Moreover, investigations into off-target activities reveal insights into the selectivity of these compounds and their potential side effects in therapeutic applications.
Several compounds share structural similarities with 3-phenyl-4,5,6,7-tetrahydro-1H-indazole:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 4,5-Dihydro-1H-indazole | Structure | Lacks phenyl substitution; simpler structure |
| 3-Methylindazole | Structure | Methyl group at position 3; less complex |
| 5-Aminoindazole | Structure | Contains an amino group; potential for different reactivity |
The uniqueness of 3-phenyl-4,5,6,7-tetrahydro-1H-indazole lies in its tetrahydro configuration combined with a phenyl group at position three. This combination enhances its binding affinity for sigma receptors compared to simpler indazole derivatives that lack such modifications .
3-Phenyl-4,5,6,7-tetrahydro-1H-indazole possesses the molecular formula C₁₃H₁₄N₂, representing a heterocyclic organic compound within the indazole family [1]. The compound exhibits a molecular weight of 198.26 grams per mole, as determined through computational analysis by PubChem [1]. The exact mass has been precisely calculated as 198.115698455 daltons, providing the monoisotopic mass value essential for mass spectrometric identification [1].
The chemical structure incorporates thirteen carbon atoms, fourteen hydrogen atoms, and two nitrogen atoms, forming a bicyclic framework characteristic of tetrahydroindazole derivatives [1] [2]. This molecular composition classifies the compound under the Chemical Abstracts Service registry number 28748-99-4, establishing its unique chemical identity [1] [3].
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₄N₂ |
| Molecular Weight | 198.26 g/mol |
| Exact Mass | 198.115698455 Da |
| CAS Number | 28748-99-4 |
| Heavy Atom Count | 15 |
| Formal Charge | 0 |
The structural framework of 3-Phenyl-4,5,6,7-tetrahydro-1H-indazole consists of a tetrahydroindazole core with a phenyl substituent at the 3-position [1] [4]. The International Union of Pure and Applied Chemistry name designation confirms the systematic nomenclature as 3-phenyl-4,5,6,7-tetrahydro-1H-indazole [1] [2]. The compound's structure has been validated through the InChI key HZICBKDUOSCVSH-UHFFFAOYSA-N, providing a unique identifier for computational databases [1].
The Simplified Molecular Input Line Entry System representation C1CCC2=C(C1)C(=NN2)C3=CC=CC=C3 describes the molecular connectivity, illustrating the fused ring system comprising a saturated cyclohexane ring connected to a pyrazole moiety [1]. Structural confirmation methods include Nuclear Magnetic Resonance spectroscopy, where regioisomeric analysis has demonstrated the predominance of the 1H-tautomer form over alternative nitrogen substitution patterns [5].
Advanced structural elucidation techniques employ two-dimensional Nuclear Magnetic Resonance methods, particularly Nuclear Overhauser Effect Spectroscopy and Heteronuclear Multiple Bond Correlation experiments, to establish precise molecular connectivity [5]. These methods have proven essential for distinguishing between N1 and N2 substitution patterns in indazole derivatives, with occurrence ratios approaching equality in certain synthetic conditions [5].
The melting point of 3-Phenyl-4,5,6,7-tetrahydro-1H-indazole has not been definitively established in current literature, contrasting with related compounds such as 4,5,6,7-tetrahydro-1H-indazole, which exhibits a melting point range of 80-84°C [6]. The absence of specific melting point data for the phenyl-substituted derivative reflects the limited physical characterization studies available for this compound [7].
Solubility characteristics have been enhanced in derivative forms, particularly in hydrochloride salts, which demonstrate improved solubility in polar solvents . The parent compound's solubility profile suggests moderate lipophilicity, consistent with the calculated partition coefficient values [3] [9]. Related tetrahydroindazole derivatives have shown solubility in dimethylformamide and other polar aprotic solvents .
Spectroscopic characterization of 3-Phenyl-4,5,6,7-tetrahydro-1H-indazole involves multiple analytical techniques for structural confirmation [11] [4]. Infrared spectroscopy serves as a primary tool for identifying functional groups within the molecular framework [4]. The compound's spectroscopic properties have been documented through comprehensive analysis using Infrared, Proton Nuclear Magnetic Resonance, Carbon-13 Nuclear Magnetic Resonance, and Gas Chromatography-Mass Spectrometry techniques [11].
Nuclear Magnetic Resonance spectroscopy provides detailed information about the molecular environment of hydrogen and carbon atoms within the structure [12] [13]. Characteristic chemical shift patterns in Proton Nuclear Magnetic Resonance spectra reflect the aromatic phenyl protons, the saturated cyclohexane ring protons, and the exchangeable indazole nitrogen-hydrogen proton [12]. Carbon-13 Nuclear Magnetic Resonance spectroscopy reveals distinct carbon environments, particularly distinguishing aromatic carbons from aliphatic cyclohexane carbons [12].
| Spectroscopic Method | Application |
|---|---|
| Infrared Spectroscopy | Functional group identification |
| ¹H Nuclear Magnetic Resonance | Hydrogen environment analysis |
| ¹³C Nuclear Magnetic Resonance | Carbon framework elucidation |
| Mass Spectrometry | Molecular weight confirmation |
| Gas Chromatography-Mass Spectrometry | Purity assessment |
Crystallographic studies of related tetrahydroindazole derivatives provide insight into the three-dimensional structure and packing arrangements [14] [15] [16]. The tetrahydroindazole core typically adopts conformations ranging from half-chair to sofa configurations, depending on substitution patterns and intermolecular interactions [14] [16]. X-ray crystallographic analysis of similar compounds reveals that the partially saturated ring in the tetrahydroindazole framework commonly adopts a sofa conformation [14].
Crystal structure determinations of phenyl-substituted tetrahydroindazole derivatives demonstrate specific dihedral angles between the phenyl ring and the heterocyclic system [17] [18]. In related structures, dihedral angles between phenyl and indazole rings have been measured at approximately 37.9° to 74.5°, indicating significant non-planarity [17]. The crystallographic data reveal intermolecular hydrogen bonding patterns, particularly involving the nitrogen-hydrogen functionality of the indazole ring [15] [19].
Unit cell parameters for related tetrahydroindazole crystal structures indicate triclinic or orthorhombic symmetry systems [15] [16]. The crystal packing often involves hydrogen bond networks and π-π stacking interactions between aromatic systems [17] [20]. These structural features influence the solid-state properties and stability of the crystalline material [15] [19].
The relationship between molecular structure and physical properties in 3-Phenyl-4,5,6,7-tetrahydro-1H-indazole reflects the influence of the phenyl substituent on the tetrahydroindazole core [21] [22]. The phenyl group at the 3-position significantly affects the compound's lipophilicity, as evidenced by the calculated partition coefficient value of 3.1, indicating moderate hydrophobic character [1] [9].
Structural features influencing molecular properties include the hydrogen bonding capability, with one hydrogen bond donor and one acceptor site identified [1]. The topological polar surface area of 28.7 square angstroms reflects the limited polar character of the molecule [1] [3]. The rotatable bond count of one indicates restricted conformational flexibility, primarily attributed to the phenyl ring rotation [1].
The tetrahydroindazole framework exhibits tautomeric equilibrium between N1-H and N2-H forms, with computational studies indicating the N1-H tautomer as thermodynamically favored [21]. Electronic structure calculations demonstrate that substitution patterns significantly influence tautomeric stability and molecular geometry [21]. The phenyl substituent contributes to π-π stacking interactions and affects crystal packing arrangements in solid-state structures [22].
| Structural Feature | Property Impact |
|---|---|
| Phenyl Substitution | Increased lipophilicity |
| Tetrahydro Ring | Conformational flexibility |
| Indazole Nitrogen | Hydrogen bonding capacity |
| Aromatic System | π-π Interactions |
| Molecular Planarity | Crystal packing influence |
The synthesis of 3-phenyl-4,5,6,7-tetrahydro-1H-indazole through classical condensation reactions represents one of the most established approaches in the literature. The Paal-Knorr reaction serves as the foundation for this methodology, involving the condensation of 1,3-dicarbonyl compounds with hydrazines [1].
Method A: Traditional Reflux Conditions
The classical approach utilizes 2-acetylcyclohexanone as the starting material, which reacts with phenylhydrazine under reflux conditions. Two primary solvent systems have been extensively studied:
| Solvent | Temperature | Time | Yield | Advantages | Limitations |
|---|---|---|---|---|---|
| DMF | Reflux (153°C) | 6-8 hours | 55-60% | Established method, versatile | Long reaction time, moderate yield |
| Acetic Acid | 80°C | 2-3 hours | 28-46% | Faster than DMF method | Lower yield than DMF |
The reaction proceeds through the formation of an intermediate hydrazone followed by cyclization. The dimethylformamide (DMF) system generally provides superior yields compared to acetic acid, attributed to DMF's aprotic nature and ability to dissolve salts effectively, facilitating tetrahydroindazole formation [1].
Detailed Procedure for DMF Method:
The mechanism involves nucleophilic attack of the hydrazine on the carbonyl carbon, followed by cyclization and dehydration to form the indazole ring system [1].
Intramolecular Cyclization Methods
Several cyclization approaches have been developed for constructing the tetrahydroindazole framework:
A. Reductive Cyclization
This approach utilizes 2-nitrobenzylamines as starting materials, which undergo reductive cyclization in the presence of low-valent titanium reagents and triethylamine [2]. The method provides good yields under mild conditions and represents a one-pot synthesis approach.
B. Ring Closure of o-Chlorocyclohexanonephenylhydrazone
This classical method involves the formation of an o-chlorinated intermediate followed by intramolecular cyclization. The approach has been optimized for various substitution patterns and provides moderate to good yields [1].
C. Electrochemical Cyclization
Recent developments have introduced electrochemical methods for indazole synthesis, providing environmentally benign conditions and eliminating the need for harsh reagents [3].
Copper-catalyzed intramolecular N-arylation has emerged as a powerful method for indazole synthesis, offering improved selectivity and functional group tolerance [4] [5] [6].
Optimized Copper Catalysis Conditions:
| Catalyst System | Ligand | Base | Solvent | Temperature | Time | Yield Range |
|---|---|---|---|---|---|---|
| CuI | 1,10-phenanthroline | KOH | DMF | 120°C | 12-48 hours | 10-70% |
| CuI | TMEDA | NaN₃ | Various | RT | Variable | Moderate to good |
| Cu(OAc)₂ | Pyridine | TEA | DMF | RT | 48 hours | 36-38% |
Detailed Procedure for CuI/1,10-phenanthroline System:
The copper-catalyzed approach offers high regioselectivity and the ability to introduce various aryl substituents. However, the method requires harsh conditions and long reaction times, which may limit its industrial applicability [4] [5].
This specific synthetic route represents a direct approach to 3-phenyl-4,5,6,7-tetrahydro-1H-indazole with a reported yield of 77% [8].
Reaction Conditions:
This method provides a simple procedure with moderate to good yields, though it requires specific substrate combinations and may have limited scope [8].
The triethylamine-mediated synthesis represents a relatively mild and efficient approach for tetrahydroindazole formation. This method typically involves the use of triethylamine as both a base and reaction medium in ethanol solvent [8] [9].
Key Features:
The method demonstrates the importance of base selection in indazole synthesis, with triethylamine providing optimal conditions for cyclization while maintaining compatibility with sensitive functional groups [10].
The synthesis from o-chlorinated arylhydrazones has been systematically optimized to improve yields and selectivity [4] [5] [6].
Temperature Optimization:
| Temperature (°C) | Time (hours) | Yield (%) | Comments |
|---|---|---|---|
| 100 | 24 | 35 | Incomplete conversion |
| 120 | 12-24 | 60-70 | Optimal balance |
| 140 | 8 | 65 | Slight decomposition |
| 160 | 4 | 55 | Significant decomposition |
Solvent Effects:
The choice of catalyst and base significantly impacts both yield and selectivity in copper-catalyzed synthesis [4] [5] [6].
Catalyst Screening Results:
| Catalyst | Ligand | Base | Yield (%) | Selectivity | Comments |
|---|---|---|---|---|---|
| CuI | 1,10-phenanthroline | KOH | 70 | High | Best overall performance |
| CuI | TMEDA | K₂CO₃ | 55 | Moderate | Good functional group tolerance |
| Cu(OAc)₂ | Pyridine | TEA | 38 | High | Mild conditions |
| CuCl | 2,2'-bipyridine | NaOH | 45 | Moderate | Alternative system |
Base Optimization:
The bidentate ligands (1,10-phenanthroline, TMEDA) generally provide better results than monodentate ligands, attributed to their ability to stabilize the copper center during the catalytic cycle [4].
Reductive amination represents a versatile approach for introducing various substituents into the tetrahydroindazole framework [10] [11].
General Procedure:
Common Reducing Agents:
| Reducing Agent | Conditions | Selectivity | Yield Range |
|---|---|---|---|
| NaBH₄ | MeOH, RT | Good | 70-85% |
| NaBH₃CN | pH 4-5 | Excellent | 80-95% |
| NaBH(OAc)₃ | AcOH, RT | Very good | 75-90% |
Sodium cyanoborohydride (NaBH₃CN) is particularly effective as it selectively reduces imines in the presence of aldehydes and ketones, providing excellent regioselectivity [11].
Advantages of Reductive Amination:
Modern synthetic approaches increasingly emphasize green chemistry principles for tetrahydroindazole synthesis [1] [12].
Microwave-Assisted Synthesis:
| Method | Power | Temperature | Time | Yield | Green Advantages |
|---|---|---|---|---|---|
| MW-DMF | 300W | 150°C | 2 min | 90% | Reduced reaction time |
| MW-Solvent-free | 300W | 150°C | 2 min | 90% | No solvent required |
| MW-Ethanol | 300W | 120°C | 5 min | 85% | Green solvent |
Key Green Chemistry Features:
Microwave Optimization Parameters:
| Parameter | Optimal Range | Effect on Yield | Comments |
|---|---|---|---|
| Power | 300W | Optimal for 2-min reactions | Higher power causes overheating |
| Temperature | 120-150°C | Increases yield up to 150°C | Above 180°C causes decomposition |
| Time | 2-5 min | MW dramatically reduces time | Longer times don't improve yield |
| Vessel size | 10-20 mL | Affects heat distribution | Proper sizing essential |
Environmental Benefits:
Industrial synthesis of 3-phenyl-4,5,6,7-tetrahydro-1H-indazole requires careful consideration of scalability, cost, and safety factors [13] [14] [15].
Process Development Considerations:
| Factor | Laboratory Scale | Pilot Scale | Industrial Scale |
|---|---|---|---|
| Batch size | 1-10 g | 100-1000 g | >10 kg |
| Reaction time | 2-8 hours | 4-12 hours | 6-24 hours |
| Temperature control | ±2°C | ±5°C | ±10°C |
| Yield expectations | 80-95% | 75-90% | 70-85% |
Safety Considerations for Scale-Up:
Industrial Process Optimization:
A successful industrial process was developed using high-throughput experimentation (HTE) to optimize reaction conditions [13]. Key findings included:
Scale-Up Challenges and Solutions:
| Challenge | Solution | Implementation |
|---|---|---|
| Heat transfer | Improved stirring and heat exchange | Specialized reactor design |
| Mass transfer | Optimized mixing systems | High-efficiency impellers |
| Catalyst separation | Heterogeneous catalysts | Immobilized copper systems |
| Waste reduction | Process intensification | Continuous flow systems |
Economic Considerations:
Quality Control:
Industrial synthesis requires robust analytical methods for: